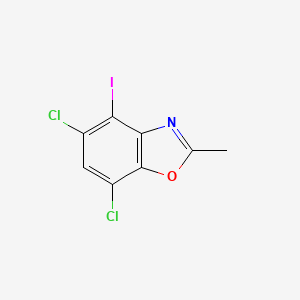

5,7-Dichloro-4-iodo-2-methyl-1,3-benzoxazole

Description

Properties

IUPAC Name |

5,7-dichloro-4-iodo-2-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2INO/c1-3-12-7-6(11)4(9)2-5(10)8(7)13-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMSZHIEKJMCIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C(=CC(=C2I)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-4-iodo-2-methyl-1,3-benzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate halogenated precursors. One common method is the condensation of 2-amino-4,6-dichloro-3-iodophenol with acetic anhydride under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and purification of the final product. Advanced techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the halogenated positions (chlorine and iodine) to introduce various functional groups.

Oxidation and Reduction Reactions: The benzoxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The iodine substituent allows for Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds with various aryl or alkyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.

Major Products Formed:

- Substituted benzoxazole derivatives with various functional groups.

- Oxidized or reduced forms of the benzoxazole ring.

- Coupled products with extended aromatic or aliphatic chains.

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. A series of benzoxazole derivatives, including 5,7-Dichloro-4-iodo-2-methyl-1,3-benzoxazole, have been synthesized and evaluated for their activity against influenza viruses. The research indicated that these compounds exhibit significant inhibitory effects on both Influenza A and B viruses, suggesting their potential as therapeutic agents in treating viral infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that derivatives of benzoxazole can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from this compound were shown to exhibit cytotoxic effects against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells . These findings suggest that this compound could be a valuable lead in the development of new anticancer therapies.

Antiviral Efficacy

In a comprehensive study evaluating the antiviral activities of benzoxazole derivatives, researchers synthesized multiple compounds and tested their efficacy against influenza viruses using the MTS assay in Madin–Darby canine kidney cells. The results indicated a promising antiviral profile for several derivatives, including those based on this compound .

Anticancer Research

Another pivotal study focused on the anticancer properties of benzoxazole derivatives revealed that certain compounds exhibited significant cytotoxicity against cancer cell lines. The research included molecular docking studies to elucidate the mechanism of action and binding interactions with target proteins involved in cancer progression .

Data Tables

Mechanism of Action

The mechanism of action of 5,7-Dichloro-4-iodo-2-methyl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation, inducing apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below compares substituents, molecular weights, and key properties of 5,7-dichloro-4-iodo-2-methyl-1,3-benzoxazole with analogs:

Key Observations :

- Methyl vs. Ethyl Groups : 2-Ethyl-4-methyl-1,3-benzoxazole (MW 161.2) is less sterically hindered than the target compound, which may influence solubility and reactivity .

- Biological Activity : While 5,7-dichloro-1,3-benzoxazole is a confirmed lipase inhibitor, the iodine and methyl substitutions in the target compound could modulate its potency or selectivity .

Spectroscopic and Analytical Data

Infrared (IR) Spectroscopy:

- Target Compound : Expected C-I stretch (~500 cm⁻¹), C-Cl stretches (~600–800 cm⁻¹), and benzoxazole ring vibrations (~1600 cm⁻¹).

- 5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine : NH₂ stretches (~3390 cm⁻¹) and C=N vibrations (~1596 cm⁻¹).

- Triazole-thione Derivatives : C=S stretches (~1243 cm⁻¹) and C=N (~1596 cm⁻¹), distinct from halogenated benzoxazoles.

Nuclear Magnetic Resonance (NMR):

- Target Compound : Methyl protons (δ ~2.5–3.0 ppm), aromatic protons influenced by iodine’s electronegativity (δ ~7.0–8.5 ppm).

- Benzodithiazine Analogs : N=CH protons resonate at δ ~8.3–8.5 ppm, similar to hydrazino intermediates in benzoxazole synthesis .

Biological Activity

5,7-Dichloro-4-iodo-2-methyl-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula: C8H5Cl2I N O

- CAS Number: 1353500-26-1

This compound features a benzoxazole ring with two chlorine atoms and one iodine atom substituted at specific positions, which influences its biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

In Vitro Studies

In vitro cytotoxicity assays have been conducted to determine the effectiveness of this compound against several cancer cell lines, including:

These values indicate that this compound exhibits potent antiproliferative activity comparable to established chemotherapeutic agents like doxorubicin.

The mechanism through which this compound exerts its anticancer effects is believed to involve:

- Inhibition of Kinase Activity: It has been shown to inhibit key kinases involved in cancer cell proliferation.

- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Molecular Docking Studies: Computational studies suggest that the compound binds effectively to target proteins associated with tumor growth.

Antimicrobial Activity

Beyond its anticancer properties, this compound has also been investigated for its antimicrobial effects.

Antibacterial and Antifungal Studies

The compound has been tested against various bacterial strains and fungi. Results indicate moderate antimicrobial activity:

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have highlighted the biological significance of benzoxazole derivatives, including this compound:

- A study demonstrated that derivatives with similar structures exhibited various degrees of cytotoxicity against multiple cancer cell lines, reinforcing the potential therapeutic applications of benzoxazole-based compounds .

- Another investigation focused on structure–activity relationships (SAR) among benzoxazole derivatives indicated that specific substitutions enhance biological activity against cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5,7-Dichloro-4-iodo-2-methyl-1,3-benzoxazole?

- Methodological Answer : The synthesis typically involves cyclization and halogenation steps. For example, refluxing precursor compounds (e.g., substituted hydrazides or benzaldehydes) in polar aprotic solvents like DMSO or ethanol under acidic catalysis (e.g., glacial acetic acid) facilitates ring closure. Halogenation (e.g., iodination) may require controlled temperature (0–25°C) and stoichiometric adjustments to avoid over-substitution. Post-synthesis purification often involves recrystallization from ethanol-water mixtures or column chromatography .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies substituent positions via chemical shifts (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ 6.0–8.0 ppm) and coupling patterns .

- LC-MS : Confirms molecular weight (e.g., [M+H]⁺ peaks) and detects impurities .

- Elemental Analysis : Validates C, H, N, and halogen content with <0.4% deviation from theoretical values .

- FT-IR : Verifies functional groups (e.g., C=N stretches at ~1612 cm⁻¹, C-Cl at ~750 cm⁻¹) .

Q. What are the critical parameters for achieving high yield in the cyclization steps of benzoxazole derivatives?

- Methodological Answer :

- Reaction Time : Prolonged reflux (12–18 hours) ensures complete cyclization .

- Solvent Choice : Polar solvents (e.g., DMSO, ethanol) enhance solubility of intermediates .

- Catalyst Optimization : Acidic conditions (e.g., glacial acetic acid) accelerate imine or oxazole formation .

- Temperature Control : Gradual cooling post-reflux minimizes byproduct formation .

Advanced Research Questions

Q. How can computational methods guide the optimization of halogen substituent positions in benzoxazole-based compounds?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts electronic effects of substituents (e.g., iodine’s electron-withdrawing impact on aromatic rings) to prioritize synthetic targets .

- Molecular Docking : Screens halogenated analogs against target proteins (e.g., antimicrobial enzymes) to identify optimal substitution patterns .

- QSAR Modeling : Correlates substituent electronegativity, steric bulk, and bioactivity to refine synthetic strategies .

Q. What experimental approaches are recommended to address discrepancies in reported bioactivity data for halogenated benzoxazoles?

- Methodological Answer :

- Standardized Assays : Replicate bioactivity studies under controlled conditions (e.g., fixed pH, temperature, and microbial strains) to isolate compound-specific effects .

- Purity Validation : Use HPLC or LC-MS to confirm absence of impurities (e.g., unreacted intermediates) that may skew results .

- Structural Analog Testing : Compare activity of this compound with non-halogenated or differently substituted analogs to clarify substituent contributions .

Q. What are the best practices for designing structure-activity relationship (SAR) studies for 1,3-benzoxazole derivatives with antimicrobial potential?

- Methodological Answer :

- Variable Substituent Libraries : Synthesize derivatives with systematic substitutions (e.g., Cl → Br, methyl → ethyl) to assess steric/electronic effects .

- Minimum Inhibitory Concentration (MIC) Assays : Quantify antimicrobial potency against Gram-positive/negative bacteria and fungi using microdilution methods .

- Mechanistic Probes : Combine SAR data with fluorescence quenching or enzyme inhibition assays to link structural features to mode of action (e.g., membrane disruption vs. protein binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.